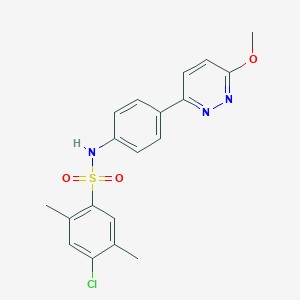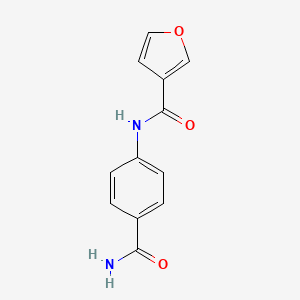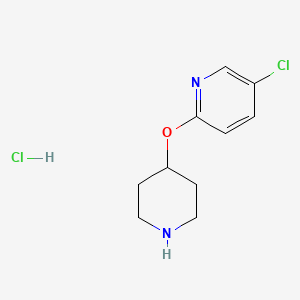
4-chloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide
描述
4-chloro-N-(4-(6-methoxypyridazin-3-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H18ClN3O3S and its molecular weight is 403.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound, also known as Nedisertib , is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a critical enzyme involved in the DNA repair mechanism, specifically in the non-homologous end joining (NHEJ) pathway. It plays a significant role in maintaining genomic stability and integrity .
Mode of Action
Nedisertib acts as a potent and selective inhibitor of DNA-PK activity . It binds to the catalytic subunit of DNA-PK, thereby inhibiting its autophosphorylation . This inhibition disrupts the DNA repair process, leading to accumulation of DNA double-strand breaks, which can result in cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
The inhibition of DNA-PK by Nedisertib primarily affects the NHEJ pathway of DNA repair . This pathway is crucial for the repair of DNA double-strand breaks, which are lethal if left unrepaired. By inhibiting DNA-PK, Nedisertib disrupts the NHEJ pathway, leading to an accumulation of unrepaired DNA breaks .
Result of Action
The inhibition of DNA-PK by Nedisertib leads to the accumulation of DNA double-strand breaks . This can result in cell cycle arrest and apoptosis, particularly in cancer cells that have a high rate of DNA replication . Therefore, Nedisertib has potential therapeutic applications in the treatment of cancer.
生化分析
Biochemical Properties
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit DNA-dependent protein kinase (DNA-PK) activity, which is crucial for DNA repair processes . The compound binds to the active site of DNA-PK, preventing its autophosphorylation and subsequent activation. This interaction highlights its potential as a therapeutic agent in cancer treatment, where DNA repair mechanisms are often dysregulated.
Cellular Effects
The effects of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been shown to inhibit the proliferation of cancer cells by disrupting the DNA repair pathways . This inhibition leads to the accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties.
Molecular Mechanism
The molecular mechanism of action of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves several key interactions at the molecular level. The compound binds to the active site of DNA-PK, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in DNA repair, leading to the accumulation of DNA damage. Furthermore, the compound has been shown to modulate the activity of other enzymes and proteins involved in cell signaling pathways, such as the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on DNA-PK activity and cancer cell proliferation even after prolonged exposure. It is essential to monitor the compound’s stability and degradation products to ensure consistent experimental results.
Dosage Effects in Animal Models
The effects of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits DNA-PK activity and reduces tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is involved in several metabolic pathways. The compound undergoes oxidative metabolism primarily mediated by cytochrome P450 enzymes, including P4503A4 and P4502C9 . The primary oxidative metabolites are further conjugated with glucuronic acid to form glucuronides, which are excreted in urine. The compound’s metabolism affects its bioavailability and pharmacokinetics, influencing its therapeutic efficacy and safety profile.
Transport and Distribution
The transport and distribution of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide within cells and tissues are mediated by various transporters and binding proteins. The compound exhibits extensive protein binding, with an unbound fraction of less than 6% . It is distributed widely in tissues, with a higher concentration observed in the liver and kidneys. The compound’s distribution affects its pharmacokinetics and therapeutic efficacy, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of 4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA-PK and other nuclear proteins involved in DNA repair . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-12-11-18(13(2)10-16(12)20)27(24,25)23-15-6-4-14(5-7-15)17-8-9-19(26-3)22-21-17/h4-11,23H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHMXSVIAMSSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,4-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3414908.png)

![3-(2,4-dichlorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3414919.png)
![ethyl 2-{2-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B3414936.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3414955.png)

![4-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]butyl acetate](/img/structure/B3414963.png)
![4-[(4-ethenylphenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B3414969.png)
![2-(2,5-dimethylphenyl)-4-(4-vinylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3414971.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-isopentylacetamide](/img/structure/B3414975.png)

![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3414984.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3414989.png)
